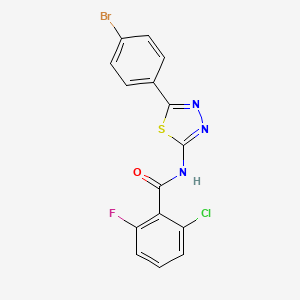

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

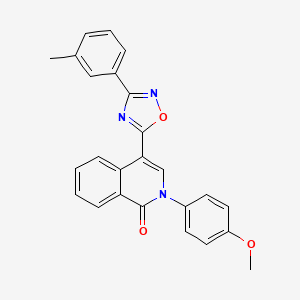

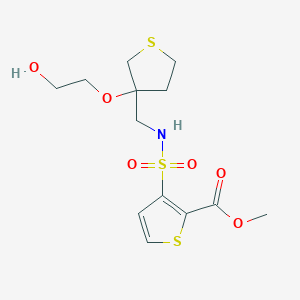

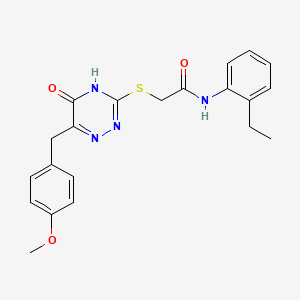

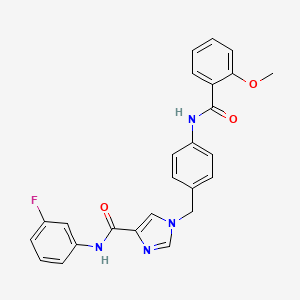

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These techniques can provide detailed information about the structure and bonding within the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(4-Bromophenyl)propionamide, have been reported. It has a molecular weight of 228.09 g/mol, a XLogP3 of 2.3, 1 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 2 rotatable bond count .Scientific Research Applications

Photodynamic Therapy Application

- A study focused on zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups containing Schiff base, similar to the specified chemical. These compounds, including variations with thiadiazole structures, exhibit properties useful in photodynamic therapy, particularly for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Non-Covalent Interactions Study

- Another research assessed the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, offering insights into molecular interactions and stabilization mechanisms relevant to similar thiadiazole compounds (El-Emam et al., 2020).

Molecular Structure Analysis

- A study investigated the crystal structures of 6-aryl-2-(4-chlorobenzyl)-5-[(1H-indol-3-yl)methyl]imidazo[2,1-b][1,3,4]thiadiazoles, analyzing molecular linkages and frameworks. Such studies are vital for understanding the structural properties of thiadiazole derivatives (Shamanth et al., 2020).

Antimicrobial and Antifungal Activities

- Research on 1,3,4-thiadiazoles and triazoles bearing imidazo[2,1-b]thiazole moiety demonstrated significant antimicrobial and antifungal activities, highlighting the potential of thiadiazole compounds in therapeutic applications (Güzeldemirci & Küçükbasmacı, 2010).

Spectroscopic Investigation

- Spectroscopic studies on 2-amino-1,3,4-thiadiazoles provided insights into fluorescence effects and molecular aggregation. These findings are crucial for developing fluorescence probes or pharmaceuticals with specific properties (Budziak et al., 2019).

Anticonvulsant and Pharmacological Effects

- The synthesis and evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists showed considerable anticonvulsant activity, underlining the pharmaceutical relevance of thiadiazole structures (Faizi et al., 2017).

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, the safety data sheet for 5-(4-Bromophenyl)isoxazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

Similar compounds have been found to have antimicrobial and anticancer activities . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that similar compounds can block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, these compounds often interact with cancer cells in a way that inhibits their growth .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways related to microbial and cancer cell growth .

Pharmacokinetics

Similar compounds have been reported to show excellent pharmacokinetic properties and high in vivo efficacy .

Result of Action

Similar compounds have been found to exhibit promising antimicrobial activity and anticancer activity against certain types of cancer cells .

Properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrClFN3OS/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHWMYJKMNEGMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418062.png)

![[4-(Morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2418064.png)

![2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2418066.png)

![6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)

![1-(4-bromophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2418078.png)